4-Methylbenzophenone

Vue d'ensemble

Description

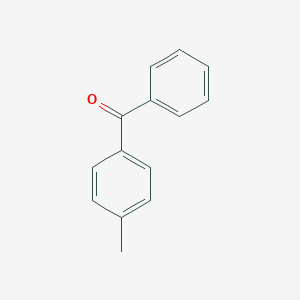

4-Methylbenzophenone, also known as (4-methylphenyl)phenylmethanone, is an organic compound with the molecular formula C14H12O. It is a derivative of benzophenone, where a methyl group is substituted at the para position of one of the phenyl rings. This compound is commonly used as a photoinitiator in UV-curable inks and coatings, as well as a UV absorber in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methylbenzophenone can be synthesized through the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{CH}_3\text{C}_6\text{H}_4 \rightarrow \text{CH}_3\text{C}_6\text{H}_4\text{COC}_6\text{H}_5 ]

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is typically purified by recrystallization from solvents such as methanol or ether .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylbenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methylbenzoic acid using oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield 4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form derivatives like 4-bromomethylbenzophenone.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator

Major Products

Oxidation: 4-Methylbenzoic acid.

Reduction: 4-Methylbenzyl alcohol.

Substitution: 4-Bromomethylbenzophenone

Applications De Recherche Scientifique

Key Applications

-

Photoinitiator in UV-Curable Systems

- Description : 4-MBP is widely utilized as a photoinitiator in UV-curable inks, coatings, and adhesives. Upon exposure to UV light, it generates free radicals that initiate polymerization processes, enabling rapid curing.

- Industries : Printing (flexographic and screen printing), electronics (photoresists for PCBs), and coatings.

- Case Study : In a study on UV-curable printing inks, the incorporation of 4-MBP significantly improved the curing speed and mechanical properties of the final product .

-

UV Absorber

- Description : As a UV absorber, 4-MBP protects materials from photodegradation caused by UV radiation. It is commonly found in cosmetics, plastics, and coatings.

- Applications :

- Cosmetics : Used in sunscreens to protect skin from harmful UV rays.

- Plastics : Enhances the longevity of plastic products by preventing discoloration and mechanical degradation.

- Research Insight : A comparative study showed that formulations containing 4-MBP exhibited lower rates of degradation when exposed to sunlight compared to those without it .

-

Chemical Intermediate

- Description : It serves as an intermediate in synthesizing various organic compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitution.

- Applications : Production of specialty chemicals and pharmaceuticals.

- Example Reaction :

-

Photostabilizer

- Description : In plastics and polymers, 4-MBP acts as a photostabilizer, absorbing harmful UV radiation to prevent material degradation.

- Applications :

- Used in outdoor applications where materials are exposed to sunlight.

- Enhances the durability and aesthetic quality of synthetic fibers and fabrics.

- Flavor Enhancer

- Electronics Industry

- Textile Industry

Mécanisme D'action

4-Methylbenzophenone acts as a photoinitiator by absorbing UV light and undergoing a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers in UV-curable inks and coatings. The compound’s ability to absorb UV light and generate reactive species makes it effective in initiating polymerization reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzophenone: Similar in structure but with a methoxy group instead of a methyl group.

4-Hydroxybenzophenone: Contains a hydroxyl group at the para position.

4-Bromobenzophenone: Has a bromine atom at the para position.

Uniqueness

4-Methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Its methyl group enhances its solubility in organic solvents and its ability to act as a photoinitiator in UV-curable systems .

Activité Biologique

4-Methylbenzophenone (4-MBP) is a compound of significant interest due to its various biological activities. It is primarily recognized for its applications in the cosmetic and food industries as a photoinitiator and UV filter. However, recent studies have highlighted its potential biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article compiles detailed research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 4-MBP.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C15H12O. Its structure consists of two benzene rings connected by a carbonyl group (C=O), with a methyl group attached to one of the phenyl rings. This structure contributes to its photochemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 224.26 g/mol |

| Melting Point | 64-66 °C |

| Boiling Point | 295 °C |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have demonstrated that 4-MBP exhibits notable anticancer properties. For instance, a study synthesized various benzophenone derivatives, including 4-MBP, and evaluated their antitumor activity against several cancer cell lines such as HL-60 (human promyelocytic leukemia), A-549 (lung carcinoma), and SW480 (colorectal carcinoma). The results indicated that certain derivatives showed strong inhibitory effects with IC50 values as low as 0.26 μM for SW480 cells, suggesting significant potential for further development in cancer therapy .

Anti-inflammatory Effects

4-MBP has also been investigated for its anti-inflammatory properties. A study on benzophenone derivatives found that some compounds significantly reduced ear edema in a croton oil-induced inflammation model. The mechanism involved inhibition of prostaglandin (PG) production and neutrophil recruitment, indicating that 4-MBP could serve as a lead compound for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of 4-MBP has been explored in various contexts. Research indicates that it can inhibit the growth of certain bacteria and fungi. For example, compounds derived from benzophenone frameworks have shown strong antimicrobial activity against pathogenic strains, which may be attributed to their ability to disrupt microbial cell membranes .

Toxicological Considerations

Despite its beneficial properties, concerns regarding the safety of 4-MBP have been raised due to its potential toxicity and carcinogenicity. The European Food Safety Authority (EFSA) has indicated that while short-term exposure to contaminated products does not pose significant risks for most individuals, there are uncertainties regarding long-term exposure effects . Notably, high levels of migration from packaging materials into food products have been reported, raising questions about dietary safety .

Case Study 1: Dietary Risk Assessment

A cumulative dietary risk assessment conducted by EFSA highlighted instances where 4-MBP was detected in breakfast cereals at concentrations up to 3729 μg/kg. The assessment concluded that while the risk from occasional consumption was low, children could potentially be at higher risk due to their lower body weight and higher consumption rates of contaminated foods .

Case Study 2: Photoinitiator Migration

In another case, high levels of 4-MBP were reported migrating from printed cardboard packaging into food products. This incident underscored the need for stringent regulations on food packaging materials to mitigate health risks associated with chemical migration .

Propriétés

IUPAC Name |

(4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWZZHELZEVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9037741 | |

| Record name | 4-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Other Solid; Pellets or Large Crystals, Liquid, Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Methanone, (4-methylphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20064 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

134-84-9 | |

| Record name | 4-Methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (4-methylphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9037741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2F68X17BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.